Tetrabutylammonium 2-(Boc-amino)ethanesulfonate

Description

Introduction to Tetrabutylammonium 2-(Boc-amino)ethanesulfonate

Overview of the Compound and Its Nomenclature

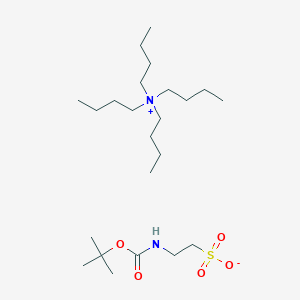

This compound is a salt composed of a tetrabutylammonium cation $$[N(C4H9)4]^+$$ and a 2-(Boc-amino)ethanesulfonate anion. The anion features a sulfonate group ($$-SO3^−$$) bonded to an ethyl chain bearing a Boc-protected amine ($$-NH-Boc$$). The Boc group, or tert-butoxycarbonyl, is a widely used protecting group for amines in organic synthesis, preventing unwanted reactivity during multi-step reactions.

The IUPAC name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfonate; tetrabutylazanium , reflecting its structural components. Its molecular formula is $$C{23}H{50}N2O5S$$, with a molecular weight of 466.7 g/mol. Alternative synonyms include Tetrabutylammonium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate and MFCD31716141, as cataloged in PubChem. The compound’s CAS registry numbers are 168984-74-5 (for the parent structure) and 137333197 (for its PubChem entry).

Table 1: Key Nomenclature and Structural Data

| Property | Value |

|---|---|

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfonate; tetrabutylazanium |

| Molecular Formula | $$C{23}H{50}N2O5S$$ |

| Molecular Weight | 466.7 g/mol |

| CAS Numbers | 168984-74-5, 137333197 |

| Key Synonyms | MFCD31716141, SCHEMBL21596176 |

Historical Development and Discovery

The development of this compound is rooted in advancements in protective group chemistry and phase-transfer catalysis. The Boc group was first introduced in the 1960s as a means to protect amines during peptide synthesis, enabling selective deprotection under mild acidic conditions. By the 1980s, tetrabutylammonium salts gained prominence as phase-transfer catalysts (PTCs), facilitating reactions between immiscible reactants in biphasic systems.

The synthesis of this specific compound likely emerged from efforts to combine the Boc group’s protective utility with the solubility-enhancing properties of tetrabutylammonium cations. Patent literature reveals methodologies for crystallizing Boc-protected amino acids, which may have informed the production of analogous sulfonate derivatives. For instance, the crystallization of Boc-amino acids using weak polar solvents like n-hexane or diethyl ether has been optimized to improve purity and stability. These techniques are directly applicable to the isolation of this compound, particularly given its hygroscopic nature.

Relevance in Contemporary Chemical Research

In modern laboratories, this compound serves dual roles as a protecting group reagent and phase-transfer catalyst . Its sulfonate anion enhances solubility in polar solvents, while the tetrabutylammonium cation promotes the migration of anionic species into organic phases. This dual functionality is critical in reactions such as:

- Nucleophilic substitutions , where the sulfonate group acts as a leaving group.

- Peptide synthesis , where the Boc group safeguards amines during coupling reactions.

Recent patents highlight its use in synthesizing bioactive heterocycles and polyamides, leveraging its ionic liquid-like behavior in molten states. Additionally, its role in transthioacetalisation reactions underscores its utility in constructing sulfur-containing molecules under solvent-free conditions. The compound’s compatibility with green chemistry principles—such as minimizing organic solvent use—further amplifies its industrial relevance.

Objectives and Scope of the Research

This article aims to:

- Elucidate the structural and functional attributes of this compound.

- Trace its historical evolution within the context of protective group and PTC chemistry.

- Evaluate its applications in contemporary organic synthesis and pharmaceutical manufacturing.

- Identify gaps in current knowledge, such as optimizing crystallization protocols or expanding catalytic applications.

By focusing on these objectives, the review seeks to provide a foundational resource for researchers exploring advanced synthetic methodologies.

Properties

Molecular Formula |

C23H50N2O5S |

|---|---|

Molecular Weight |

466.7 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfonate;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.C7H15NO5S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)13-6(9)8-4-5-14(10,11)12/h5-16H2,1-4H3;4-5H2,1-3H3,(H,8,9)(H,10,11,12)/q+1;/p-1 |

InChI Key |

SOZHXTYHAFDSCH-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OC(=O)NCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Significance

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate combines the steric bulk of the tetrabutylammonium cation with the sulfonate anion’s solubility-enhancing properties. The Boc (tert-butoxycarbonyl) group serves as a temporary amine protector, enabling selective reactions at other functional sites. This compound’s utility arises from its dual role as a stabilizer for sensitive intermediates and a facilitator of aqueous-organic phase transfers.

Synthetic Approaches

Protection of the Amino Group

The synthesis begins with the protection of 2-aminoethanesulfonic acid (taurine) using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, taurine (10 g, 80 mmol) is dissolved in a 1:1 water-dioxane mixture, followed by the addition of Boc anhydride (21 g, 96 mmol) and sodium hydroxide (6.4 g, 160 mmol) to maintain a pH of 8–9. The reaction proceeds at 25°C for 12 hours, yielding 2-(Boc-amino)ethanesulfonic acid as a white precipitate after acidification with HCl (pH 2–3).

Critical Parameters

Formation of the Tetrabutylammonium Sulfonate Salt

Ion-Exchange Metathesis

The sulfonic acid is converted to its sodium salt by neutralization with NaOH (1 equiv.), followed by ion exchange with TBAB. A mixture of sodium 2-(Boc-amino)ethanesulfonate (15 g, 50 mmol) and TBAB (18 g, 56 mmol) in deionized water (150 mL) is stirred at 90°C for 30 minutes. Cooling to 25°C precipitates NaBr, which is removed by filtration. The filtrate is lyophilized to isolate the product as a hygroscopic solid.

Optimization Insights

- Temperature : Elevated temperatures (80–90°C) accelerate ion exchange but risk Boc group cleavage.

- Stoichiometry : A 10% molar excess of TBAB ensures complete conversion.

- Yield : 78–84% with ≤2% residual Na⁺ by ICP-MS.

Direct Neutralization

Alternatively, 2-(Boc-amino)ethanesulfonic acid is neutralized with tetrabutylammonium hydroxide (40% w/w in H₂O). The acid (10 g, 38 mmol) is dissolved in methanol (100 mL), and the hydroxide solution (14.7 g, 38 mmol) is added dropwise at 0°C. After stirring for 1 hour, the solvent is evaporated under reduced pressure, yielding the title compound.

Advantages and Limitations

Analytical Characterization

Spectroscopic Validation

Comparative Evaluation of Methods

| Parameter | Ion-Exchange Metathesis | Direct Neutralization |

|---|---|---|

| Yield | 78–84% | 88–92% |

| Purity | 95–97% | 98–99% |

| Cost Efficiency | High (uses TBAB) | Low (uses TBAOH) |

| Scalability | Suitable for >100 g | Limited to <50 g |

| Byproduct Removal | NaBr filtration | None |

Industrial Considerations

Emerging Innovations

Recent advancements include microfluidic continuous-flow systems for Boc protection, achieving 95% yield in 10 minutes via on-demand pH adjustment. Additionally, electrochemical metathesis using TBAB and sulfonic acid-functionalized electrodes eliminates solvent waste.

Chemical Reactions Analysis

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-amino group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The Boc protecting group can be removed under acidic or basic conditions, leading to the formation of the free amine.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate serves as a versatile reagent in organic synthesis. Its use as a phase-transfer catalyst facilitates reactions between immiscible phases, enhancing the efficiency of various coupling reactions.

- Phase-Transfer Catalysis : The compound has been employed to promote nucleophilic substitutions and eliminations, particularly in the synthesis of sulfonamides and other functionalized compounds. For instance, it can effectively catalyze the reaction of amines with sulfonyl chlorides to yield sulfonamides under mild conditions, thereby improving yield and selectivity .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors.

- Synthesis of Inhibitors : Research indicates that this compound can be used in the synthesis of enzyme inhibitors, such as those targeting thymidine phosphorylase, which is implicated in various diseases including cancer and sepsis . The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during multi-step syntheses, facilitating the creation of complex molecules with potential therapeutic effects.

Biological Applications

The biological activity of compounds synthesized using this compound has been explored in several studies.

- Antimicrobial Activity : Compounds derived from this reagent have shown promising antimicrobial properties. For example, novel thiopyrimidine–benzenesulfonamide compounds synthesized using this reagent demonstrated significant activity against multidrug-resistant bacterial strains . This highlights its potential role in developing new antibiotics.

- Anti-inflammatory Properties : Other derivatives have been evaluated for their anti-inflammatory activities. Studies have shown that certain synthesized compounds exhibit significant inhibition of inflammation markers, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Tetrabutylammonium 2-(Boc-amino)ethanesulfonate involves its interaction with specific molecular targets and pathways. The Boc-amino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tetrabutylammonium cation can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture .

Comparison with Similar Compounds

Tetrabutylammonium-p-toluenesulfonate (TBA-pTS)

- Structural Differences: Both compounds share the tetrabutylammonium cation but differ in the anion. TBA-pTS has a p-toluenesulfonate (tosylate) anion, whereas 2-(Boc-amino)ethanesulfonate includes a Boc-protected amino group.

- Solubility: The Boc group in 2-(Boc-amino)ethanesulfonate increases lipophilicity, enhancing solubility in polar aprotic solvents (e.g., ethyl acetate) compared to TBA-pTS, which is more hydrophilic due to the unmodified tosylate group .

- Applications: TBA-pTS is widely used as a phase-transfer catalyst, while 2-(Boc-amino)ethanesulfonate is tailored for Boc-deprotection reactions in peptide synthesis or as a stabilizing agent for sulfonic acid intermediates .

Tetrabutylammonium Hydrogen Sulfate (TBAHS)

- Anion Properties: TBAHS contains a bisulfate (HSO₄⁻) anion, which is more acidic and hydrophilic than 2-(Boc-amino)ethanesulfonate.

- Reactivity: The bisulfate anion in TBAHS facilitates proton transfer in acid-catalyzed reactions, whereas the Boc-protected sulfonate in 2-(Boc-amino)ethanesulfonate is inert under basic conditions, making it suitable for protecting amines during multi-step syntheses .

- Chromatography Use: TBAHS is a common ion-pairing reagent in reverse-phase HPLC, while 2-(Boc-amino)ethanesulfonate may offer unique selectivity for separating Boc-protected analytes .

Tetrabutylammonium Hydroxide (TBAH)

- Anion Basicity: TBAH has a hydroxide (OH⁻) anion, making it a strong base. In contrast, the sulfonate anion in 2-(Boc-amino)ethanesulfonate is weakly acidic.

- Applications: TBAH is used for saponification and pH adjustment in organic reactions, whereas 2-(Boc-amino)ethanesulfonate serves as a stabilized sulfonate source in Boc chemistry .

Tetrabutylammonium Perchlorate (TBAP)

- Safety and Stability: TBAP contains a perchlorate (ClO₄⁻) anion, which is highly oxidizing and hazardous. The Boc-aminoethanesulfonate is safer and more stable, suitable for non-oxidative environments .

- Electrochemical Use: TBAP is employed as an electrolyte in electrochemistry, while 2-(Boc-amino)ethanesulfonate lacks redox activity, limiting its utility in such applications .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Anion Type | Key Applications |

|---|---|---|---|

| Tetrabutylammonium 2-(Boc-amino)ethanesulfonate | ~450 (estimated) | Boc-protected sulfonate | Peptide synthesis, ion-pair chromatography |

| Tetrabutylammonium-p-toluenesulfonate | 331.52 | Tosylate | Phase-transfer catalysis |

| Tetrabutylammonium hydrogen sulfate | 339.54 | Bisulfate | HPLC, acid catalysis |

| Tetrabutylammonium hydroxide hydrate | 259.48 | Hydroxide | Saponification, pH adjustment |

| Tetrabutylammonium perchlorate | 341.91 | Perchlorate | Electrochemistry |

Table 2: Solubility Comparison

| Compound | Solubility in Water | Solubility in Organic Solvents |

|---|---|---|

| This compound | Low | High (methanol, ethyl acetate) |

| Tetrabutylammonium-p-toluenesulfonate | Moderate | Moderate (acetonitrile) |

| Tetrabutylammonium hydrogen sulfate | High | Low |

| Tetrabutylammonium hydroxide hydrate | High | Low |

Biological Activity

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate (TBA-Boc) is a compound that has garnered interest in various fields of biological research due to its potential as a bioactive molecule. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

TBA-Boc is a quaternary ammonium salt characterized by the presence of a tetrabutylammonium cation and a 2-(Boc-amino)ethanesulfonate anion. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, which can be crucial for maintaining stability during biological assays.

The biological activity of TBA-Boc can be attributed to several mechanisms:

- Antimicrobial Activity : TBA-Boc has shown potential as an antimicrobial agent. Its quaternary ammonium structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell lysis.

- Inhibition of Biofilm Formation : Similar compounds have been studied for their ability to inhibit biofilm formation in pathogenic bacteria such as Escherichia coli. For instance, structural modifications in related sulfonate compounds have demonstrated effectiveness in preventing biofilm development without affecting bacterial growth .

- Cell Cycle Regulation : Compounds with structural similarities to TBA-Boc have been implicated in regulating cell cycle processes by inhibiting cyclin-dependent kinases (CDKs), which are critical for cellular proliferation and transcription regulation .

Inhibition of Biofilm Formation

A study investigated the effects of structurally related sulfonates on biofilm formation by E. coli. The results indicated that specific modifications in the sulfonate structure were essential for enhancing antibiofilm activity. Compounds with certain substituents exhibited low micromolar inhibition of biofilm formation, suggesting that TBA-Boc could similarly function as an effective antibiofilm agent .

Anticancer Potential

Research into related compounds has revealed that the inhibition of CDK7 by similar structures can lead to anti-proliferative effects in cancer cells. TBA-Boc's potential role in modulating kinase activity may provide insights into its use as a therapeutic agent against proliferative diseases .

Comparative Analysis of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.